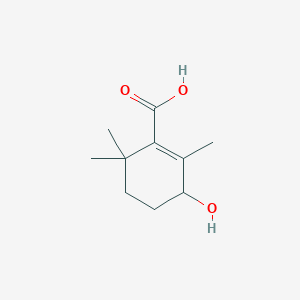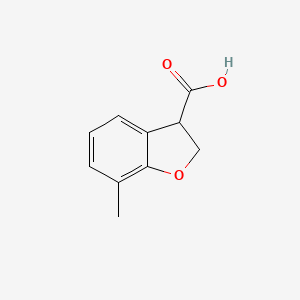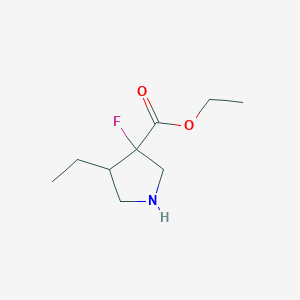![molecular formula C13H16FNO4 B12311363 2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)
2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-[2-(4-fluorofenoxi)acetamido]-3-metilbutanoico es un compuesto orgánico sintético con la fórmula molecular C13H16FNO4 y un peso molecular de 269.27 g/mol . Este compuesto se caracteriza por la presencia de un grupo fluorofenoxi, un grupo acetamido y una parte de ácido metilbutanoico. Se utiliza principalmente en entornos de investigación y tiene diversas aplicaciones en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-[2-(4-fluorofenoxi)acetamido]-3-metilbutanoico generalmente implica la reacción de 4-fluorofenol con cloroacetato de etilo en presencia de una base como carbonato de potasio en acetona para formar ácido 2-(4-fluorofenoxi)acético . Este intermedio se hace reaccionar luego con ácido 3-metilbutanoico y un reactivo de acoplamiento adecuado, como N,N'-diciclohexilcarbodiimida (DCC), para producir el producto final .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría ampliar los procedimientos de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar la pureza y el rendimiento del producto final mediante técnicas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-[2-(4-fluorofenoxi)acetamido]-3-metilbutanoico puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El grupo fluorofenoxi puede participar en reacciones de sustitución aromática nucleofílica, especialmente en condiciones básicas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Hidróxido de sodio en soluciones acuosas o alcohólicas.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas dependiendo de las condiciones de reacción.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados fenóxicos sustituidos.
Aplicaciones Científicas De Investigación
El ácido 2-[2-(4-fluorofenoxi)acetamido]-3-metilbutanoico tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción del ácido 2-[2-(4-fluorofenoxi)acetamido]-3-metilbutanoico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo fluorofenoxi puede aumentar la afinidad de unión y la especificidad, mientras que los grupos acetamido y ácido metilbutanoico contribuyen a la estabilidad y solubilidad generales del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-(4-acetamido-3-fluorofenoxi)acético: Similar en estructura pero con diferentes sustituyentes en el grupo fenóxico.
L-Valina, N-[2-(4-fluorofenoxi)acetil]-: Comparte los grupos fluorofenoxi y acetamido pero difiere en el componente aminoácido.
Unicidad
El ácido 2-[2-(4-fluorofenoxi)acetamido]-3-metilbutanoico es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del grupo fluorofenoxi aumenta su reactividad y posibles interacciones con objetivos biológicos, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo .
Propiedades
Fórmula molecular |
C13H16FNO4 |
|---|---|
Peso molecular |
269.27 g/mol |
Nombre IUPAC |
2-[[2-(4-fluorophenoxy)acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H16FNO4/c1-8(2)12(13(17)18)15-11(16)7-19-10-5-3-9(14)4-6-10/h3-6,8,12H,7H2,1-2H3,(H,15,16)(H,17,18) |
Clave InChI |
QBLZSPFPHWAJIU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)COC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)
![rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)

![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12311318.png)
![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)
![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)


![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)


